molecular formula C14H13N5O4 B2881831 1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899742-82-6

1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2881831
CAS RN: 899742-82-6
M. Wt: 315.289
InChI Key: JEVCIDJKOIHNJB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of polar groups like the nitro group and the hydroxy group suggest that this compound might have good solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized, revealing their potential as pharmacophores. For instance, the synthesis, characterization, and bioactivities of pyrazole derivatives, including their antitumor, antifungal, and antibacterial pharmacophore sites, have been extensively studied. These derivatives exhibit significant biological activities, confirmed through various characterization techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography (Titi et al., 2020).

Antimicrobial and Antitumor Activities

Novel pyrazolone derivatives attached to a pyrimidine moiety have been developed, displaying promising anti-inflammatory, analgesic, and antipyretic activities. These compounds, through structural modifications, exhibit activities nearly similar to standard drugs (Antre et al., 2011). Another study focused on the synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, evaluating their biological activity. The synthesized compounds demonstrated selective cytotoxicity to cancer cells, with some showing potent antiproliferative activity against various cancer cell lines (Nagaraju et al., 2020).

Analgesic Activity

Research on 4-amino-1,2-dihydro-5-(2-hydroxyphenyl)-3H-pyrazol-3-ones and 5-amino-6-(2-hydroxyphenyl)pyrimidin-4(3H)-ones synthesized from nitrocoumarins showed superior analgesic activity compared to aminopyrine, highlighting the therapeutic potential of these compounds in pain management (Takagi et al., 1987).

Anticancer Activity

Some newly synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. These compounds revealed significant antitumor activity, especially the 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, which displayed potent inhibitory activity (Abdellatif et al., 2014).

Future Directions

The study of pyrazolopyrimidinone derivatives is a very active area of research, due to their wide range of biological activities. Future research could involve synthesizing new derivatives, studying their biological activity, and investigating their mechanism of action .

properties

IUPAC Name

1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c20-6-5-18-13-12(7-16-18)14(21)17(9-15-13)8-10-1-3-11(4-2-10)19(22)23/h1-4,7,9,20H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCIDJKOIHNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

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